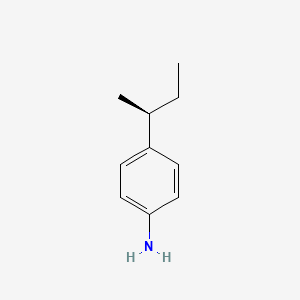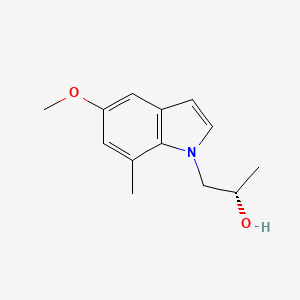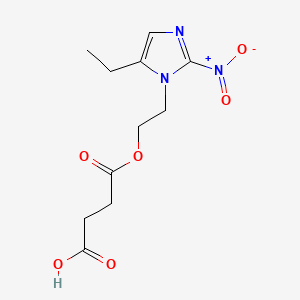
2-(5-Ethyl-2-nitroimidazolyl)ethyl succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(5-Ethyl-2-nitro-1H-imidazol-1-yl)ethoxy)-4-oxobutanoic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an imidazole ring, an ethoxy group, and a butanoic acid moiety, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(5-Ethyl-2-nitro-1H-imidazol-1-yl)ethoxy)-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Nitration of 5-ethylimidazole: The nitration of 5-ethylimidazole is carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position of the imidazole ring.
Alkylation: The nitroimidazole is then alkylated with ethylene oxide under basic conditions to form the ethoxy derivative.
Esterification: The ethoxy derivative is esterified with succinic anhydride in the presence of a catalyst such as pyridine to form the final product, 4-(2-(5-Ethyl-2-nitro-1H-imidazol-1-yl)ethoxy)-4-oxobutanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(5-Ethyl-2-nitro-1H-imidazol-1-yl)ethoxy)-4-oxobutanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents, and temperatures.
Hydrolysis: Acidic or basic conditions, water or alcohol as solvent.
Major Products Formed
Reduction: 4-(2-(5-Ethyl-2-amino-1H-imidazol-1-yl)ethoxy)-4-oxobutanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(2-(5-Ethyl-2-nitro-1H-imidazol-1-yl)ethoxy)butanoic acid and corresponding alcohol.
Applications De Recherche Scientifique
4-(2-(5-Ethyl-2-nitro-1H-imidazol-1-yl)ethoxy)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infections and cancer.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2-(5-Ethyl-2-nitro-1H-imidazol-1-yl)ethoxy)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Metronidazole: A nitroimidazole antibiotic with similar antimicrobial properties.
Tinidazole: Another nitroimidazole with similar therapeutic applications.
Ornidazole: A nitroimidazole used for the treatment of infections.
Uniqueness
4-(2-(5-Ethyl-2-nitro-1H-imidazol-1-yl)ethoxy)-4-oxobutanoic acid is unique due to its specific structural features, such as the ethoxy and butanoic acid moieties, which may confer distinct biological and chemical properties compared to other nitroimidazoles.
Propriétés
Numéro CAS |
23571-47-3 |
|---|---|
Formule moléculaire |
C11H15N3O6 |
Poids moléculaire |
285.25 g/mol |
Nom IUPAC |
4-[2-(5-ethyl-2-nitroimidazol-1-yl)ethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C11H15N3O6/c1-2-8-7-12-11(14(18)19)13(8)5-6-20-10(17)4-3-9(15)16/h7H,2-6H2,1H3,(H,15,16) |
Clé InChI |
ABZLDANJLQFTLS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CN=C(N1CCOC(=O)CCC(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Amino-3-ethyl-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thione](/img/structure/B12940058.png)


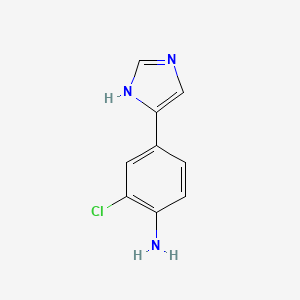
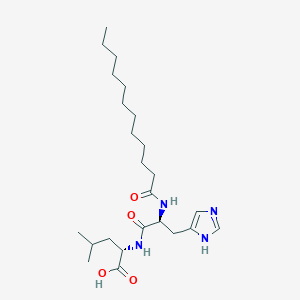
![({1-[(Furan-2-yl)methyl]-1H-indol-3-yl}sulfanyl)acetonitrile](/img/structure/B12940091.png)
![(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B12940110.png)

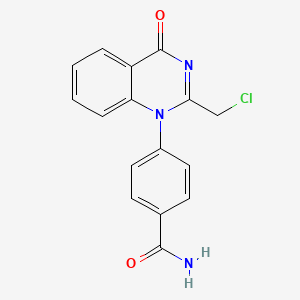
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z,15Z,18Z,21Z)-tetracosa-6,9,12,15,18,21-hexaenoate](/img/structure/B12940123.png)
